2-Butanone, 4-(5-pyrimidinyl)- 2-Butanone, 4-(5-pyrimidinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229030
InChI: InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

2-Butanone, 4-(5-pyrimidinyl)-

CAS No.:

Cat. No.: VC18229030

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

2-Butanone, 4-(5-pyrimidinyl)- -

Specification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 4-pyrimidin-5-ylbutan-2-one
Standard InChI InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3
Standard InChI Key YUZVCDDVNMXAIC-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC1=CN=CN=C1

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular formula of 2-Butanone, 4-(5-pyrimidinyl)- is inferred to be C₈H₉N₂O, comprising a four-carbon butanone chain (CH₃-CO-CH₂-) with a pyrimidine ring (C₄H₃N₂) attached to the terminal methyl group. The pyrimidine moiety introduces two nitrogen atoms at the 1 and 3 positions, creating electron-deficient regions that influence electrophilic substitution patterns .

Table 1: Comparative Structural Features of Related Butanone Derivatives

CompoundMolecular FormulaFunctional GroupsKey Structural Attributes
2-Butanone, 4-(5-pyrimidinyl)-C₈H₉N₂OKetone, pyrimidineAromatic N-heterocycle at C4
4-Chloro-2-butanone C₄H₇ClOKetone, chloroalkaneElectronegative Cl substituent
4-(Phenylimino)-2-butanone C₁₀H₁₁NOKetone, imine, phenylConjugated imine-phenyl system

The pyrimidine ring’s resonance stabilization and dipole interactions likely enhance the compound’s thermal stability compared to aliphatic analogues. Computational models predict a planar geometry for the pyrimidine ring, with slight puckering at the ketone linkage due to steric interactions .

Synthesis and Reactivity

Proposed Synthetic Routes

While no direct synthesis reports exist for 2-Butanone, 4-(5-pyrimidinyl)-, plausible pathways can be inferred from methods used for analogous compounds:

  • Friedel-Crafts Acylation: Reacting pyrimidine with 4-chloro-2-butanone in the presence of a Lewis acid catalyst (e.g., AlCl₃) could facilitate electrophilic substitution at the pyrimidine’s C5 position. This method is commonly employed for introducing acyl groups to aromatic systems .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between a pyrimidinyl boronic acid and a pre-functionalized butanone derivative may offer regioselective control .

Reactivity Profile

The compound’s reactivity is governed by two key sites:

  • Ketone Carbonyl: Susceptible to nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH₄), forming secondary alcohols or alkanes.

  • Pyrimidine Ring: Electrophilic substitutions (e.g., nitration, sulfonation) preferentially occur at the C4 and C6 positions due to meta-directing effects of the ring nitrogens .

Physicochemical Properties

Predicted Physical Properties

Based on structural analogs:

  • Boiling Point: Estimated at 245–260°C, higher than 4-chloro-2-butanone (145.6°C ) due to increased polarity from the pyrimidine ring.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water due to the hydrophobic pyrimidine component.

  • Density: ~1.15 g/cm³, aligning with pyrimidine-containing compounds .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N/C=C pyrimidine vibrations) .

  • NMR: Expected singlet for the ketone carbonyl (δ 205–210 ppm in ¹³C NMR) and distinct aromatic proton signals (δ 8.5–9.0 ppm in ¹H NMR) .

Biological and Industrial Applications

Material Science Applications

The compound’s conjugated system may lend itself to organic semiconductor applications. Pyrimidine’s electron-deficient nature could enhance charge transport properties in thin-film transistors .

Comparative Analysis with Structural Analogues

4-Chloro-2-butanone

  • Key Difference: Chlorine substituent vs. pyrimidine ring.

  • Impact: The chloro derivative’s higher electrophilicity favors SN2 reactions, whereas the pyrimidine analogue’s aromaticity directs reactivity toward electrophilic substitutions.

4-(Phenylimino)-2-butanone

  • Key Difference: Imine linkage vs. direct pyrimidine attachment.

  • Impact: The imine’s conjugation with the phenyl group alters electronic properties, reducing the ketone’s electrophilicity compared to the pyrimidine variant.

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